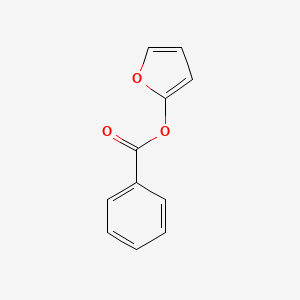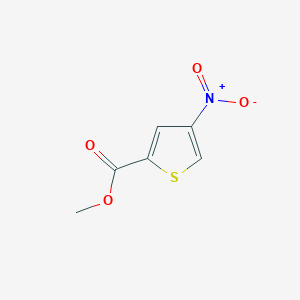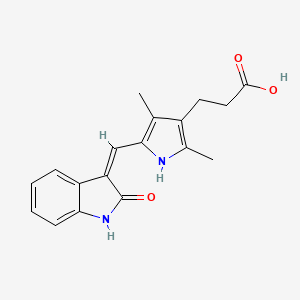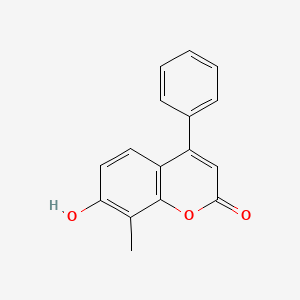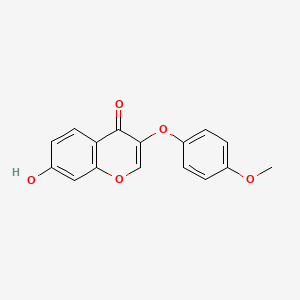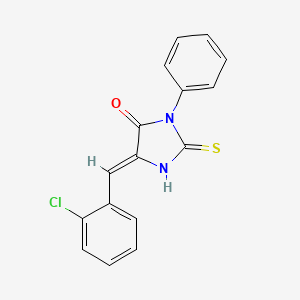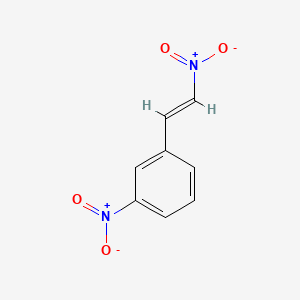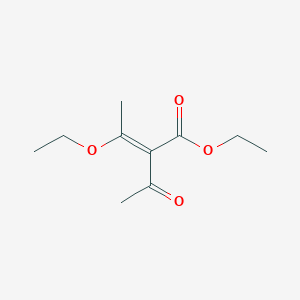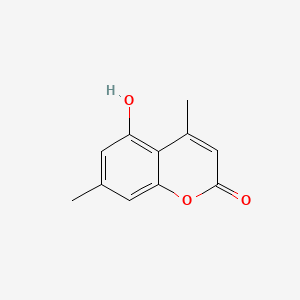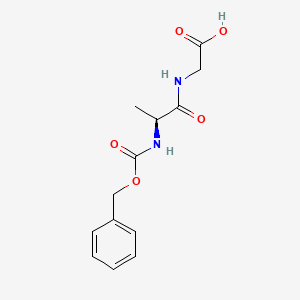
Z-Ala-Gly-OH
Descripción general
Descripción
Z-Ala-Gly-OH, also known as N-benzyloxycarbonyl-L-alanyl-glycine, is a dipeptide composed of alanine and glycine. It is commonly used in peptide synthesis and serves as a building block for more complex peptides. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, which is used to protect the amino group during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with glycine (Gly-OH). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Z-Ala-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Catalytic hydrogenation with Pd-C and H2.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alanine and glycine.
Oxidation and Reduction: Removal of the benzyloxycarbonyl group to yield the free peptide.
Substitution: Modified peptides with different functional groups.
Aplicaciones Científicas De Investigación
Z-Ala-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity.
Medicine: Utilized in the development of peptide-based drugs and as a building block for bioactive peptides.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Z-Ala-Gly-OH primarily involves its role as a substrate in enzymatic reactions. The compound interacts with proteases, which cleave the peptide bond between alanine and glycine. This interaction is crucial for studying enzyme specificity and activity . The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions and allowing for selective deprotection .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, used in similar peptide synthesis applications.
Z-Ala-OH: N-benzyloxycarbonyl-L-alanine, another building block in peptide synthesis.
Z-Phe-Ala-OH: N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, used in more complex peptide synthesis.
Uniqueness
Z-Ala-Gly-OH is unique due to its specific combination of alanine and glycine, which provides distinct properties in peptide synthesis. The presence of the benzyloxycarbonyl group offers protection during synthesis, making it a valuable intermediate in the production of more complex peptides .
Propiedades
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-17-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Z-Ala-Gly-OH in the synthesis of the bovine pancreatic trypsin inhibitor?
A1: this compound represents the protected dipeptide consisting of N-Benzyloxycarbonyl-alanine and glycine. In the synthesis of the bovine pancreatic trypsin inhibitor described by Yajima and Kiso [], this compound serves as the C-terminal protected fragment (positions 57-58) of the entire 58 amino acid sequence. This fragment, along with four other longer protected peptide subunits, are sequentially coupled on a polymer support using dicyclohexylcarbodiimide and N-hydroxysuccinimide. This fragment condensation approach highlights the importance of dividing the target sequence into smaller, manageable fragments for efficient synthesis.
Q2: Are there other documented approaches to synthesizing the bovine pancreatic trypsin inhibitor?
A2: Yes, Yajima and Kiso also describe an alternative synthetic route for a different fragment of the bovine pancreatic trypsin inhibitor []. In this case, they focus on the protected hexadecapeptide corresponding to positions 13-28. Instead of fragment condensation on a polymer support, this approach utilizes azide coupling of four peptide subunits. While the specific reagents and techniques differ, both examples demonstrate the stepwise assembly of protected peptide fragments to achieve the final target sequence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)
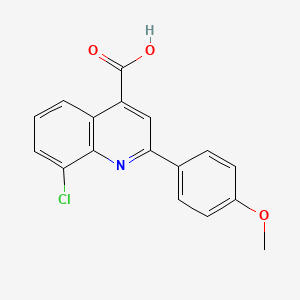
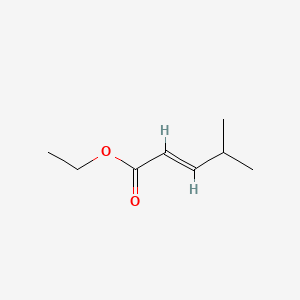
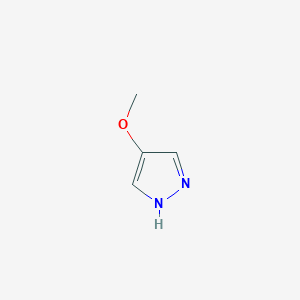
![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)
